Atriopeptin II, rat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

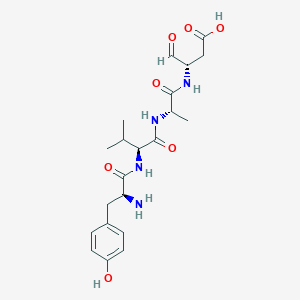

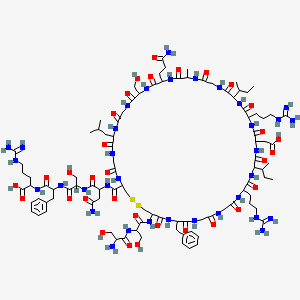

L’atriopeptine II, également connue sous le nom de peptide natriurétique auriculaire, est un peptide de 28 acides aminés principalement synthétisé dans les oreillettes cardiaques des rats. Elle joue un rôle crucial dans la régulation des fonctions rénales, hémodynamiques et endocriniennes. L’atriopeptine II est libérée en réponse à une augmentation de la pression et à l’étirement mécanique de l’oreillette droite due à une surcharge de volume sanguin. Elle agit au niveau du néphron pour augmenter l’excrétion de sel et d’eau, réduisant ainsi le volume sanguin et la pression artérielle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’atriopeptine II est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode qui permet l’ajout séquentiel d’acides aminés à une chaîne peptidique en croissance. Le processus comprend les étapes suivantes :

Attachement du premier acide aminé : à une résine solide.

Ajout séquentiel d’acides aminés protégés : à l’aide de réactifs de couplage tels que le N,N’-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt).

Déprotection des chaînes latérales des acides aminés : à l’aide d’acide trifluoroacétique (TFA).

Clivage du peptide de la résine : à l’aide d’un mélange de TFA et d’agents de piégeage tels que l’eau, le triisopropylsilane (TIS) et l’éthanethiol (EDT).

Méthodes de production industrielle : La production industrielle d’atriopeptine II implique une SPPS à grande échelle avec des synthétiseurs peptidiques automatisés. Le processus est optimisé pour un rendement élevé et une pureté élevée, garantissant que le produit final répond aux normes de qualité rigoureuses pour la recherche et les applications thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions : L’atriopeptine II subit diverses réactions chimiques, notamment :

Oxydation : Le pont disulfure entre les résidus cystéine peut être oxydé, affectant la stabilité et l’activité du peptide.

Réduction : Le pont disulfure peut être réduit en groupes thiol libres à l’aide d’agents réducteurs tels que le dithiothréitol (DTT).

Substitution : Les résidus d’acides aminés peuvent être substitués pour créer des analogues ayant une activité biologique modifiée.

Réactifs et conditions courantes :

Oxydation : Peroxyde d’hydrogène (H2O2) ou iode (I2) dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) dans des tampons aqueux.

Substitution : Mutagénèse dirigée ou synthèse chimique avec des acides aminés modifiés.

Principaux produits formés :

Atriopeptine II oxydée : Contient un pont disulfure intact.

Atriopeptine II réduite : Contient des groupes thiol libres.

Analogues substitués : Peptides avec des séquences d’acides aminés modifiées.

4. Applications de la Recherche Scientifique

L’atriopeptine II a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisée comme peptide modèle pour étudier la synthèse, le repliement et la stabilité des peptides.

Biologie : Investigée pour son rôle dans la physiologie cardiovasculaire, la fonction rénale et l’homéostasie des fluides.

Médecine : Explorée comme agent thérapeutique potentiel pour le traitement de l’hypertension artérielle, de l’insuffisance cardiaque et d’autres maladies cardiovasculaires.

Industrie : Utilisée dans le développement de tests diagnostiques et de formulations thérapeutiques

Applications De Recherche Scientifique

Atriopeptin II has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

Biology: Investigated for its role in cardiovascular physiology, renal function, and fluid homeostasis.

Medicine: Explored as a potential therapeutic agent for treating hypertension, heart failure, and other cardiovascular diseases.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations

Mécanisme D'action

L’atriopeptine II exerce ses effets en se liant à des récepteurs spécifiques sur les cellules cibles, principalement les récepteurs de la guanylate cyclase-A (GC-A). Cette liaison active l’enzyme guanylate cyclase, conduisant à une augmentation des niveaux de monophosphate de guanosine cyclique (cGMP). Le cGMP élevé active la protéine kinase G (PKG), qui médiatise diverses réponses physiologiques, notamment la vasodilatation, la natriurèse et la diurèse. Le peptide antagonise également les effets de l’angiotensine II, contribuant à ses effets hypotenseurs .

Comparaison Avec Des Composés Similaires

L’atriopeptine II fait partie d’une famille de peptides natriurétiques auriculaires, qui comprend :

Atriopeptine I : Un peptide de 21 acides aminés dépourvu de l’extension C-terminale phénylalanine-arginine.

Atriopeptine III : Un peptide de 24 acides aminés avec un résidu tyrosine supplémentaire à l’extrémité C-terminale.

Unicité :

Atriopeptine II : est unique en raison de sa séquence d’acides aminés spécifique et de son pont disulfure, qui confèrent des activités biologiques distinctes, notamment des effets vasodilatateurs et natriurétiques puissants.

Atriopeptine I : est moins efficace en tant que vasodilatateur et natriurétique par rapport à l’atriopeptine II.

Atriopeptine III : a des activités biologiques similaires mais légèrement différentes, ce qui la rend utile pour des études comparatives en recherche cardiovasculaire

Propriétés

InChI |

InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGGONBKRAPXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

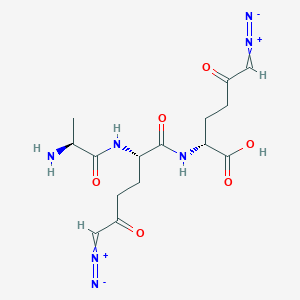

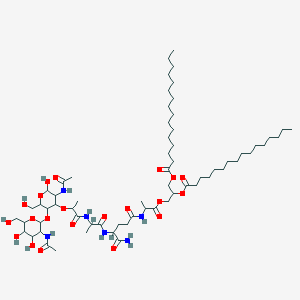

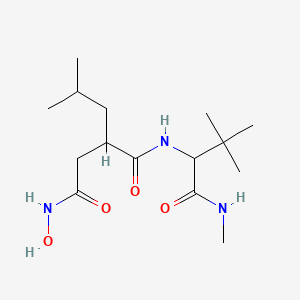

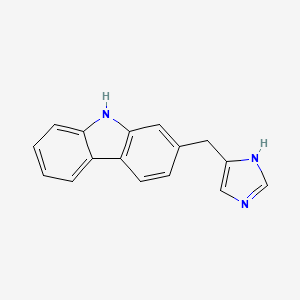

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H156N34O32S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2386.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)

![2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid](/img/structure/B10784990.png)